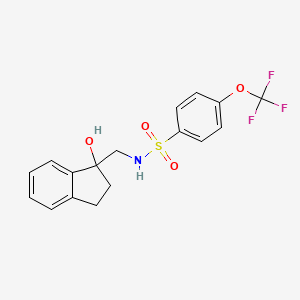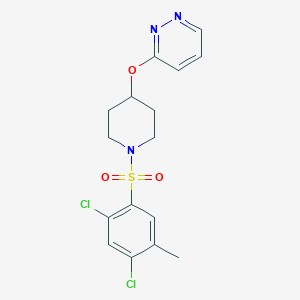![molecular formula C18H11Cl2F2NO2S B2396835 3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide CAS No. 339098-01-0](/img/structure/B2396835.png)
3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide, also known as CDP-TFC, is a novel synthetic compound with potential applications in various scientific research fields. It has been studied for its ability to act as a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of various cellular processes. CDP-TFC has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its potential use in drug discovery.
科学的研究の応用
Environmental Impact and Biodegradation of Chlorophenols
Chlorophenols, including 2,4-dichlorophenol, a structural component of the compound , have been evaluated for their environmental impact. They exhibit moderate toxic effects to aquatic and mammalian life, with significant toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment varies with the presence of adapted microflora capable of biodegrading these compounds. Their bioaccumulation is expected to be low, but they have a notable organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Treatment of Pesticide Industry Wastewater
Wastewater from the pesticide industry, containing toxic pollutants like 2,4-dichlorophenol, poses challenges for treatment. Biological processes, such as membrane bioreactors and granular activated carbon, have shown efficacy in removing 80-90% of such pollutants, suggesting potential for mitigating the environmental impact of these compounds (Goodwin et al., 2018).
Biodegradation of Condensed Thiophenes
Thiophenes, a core structure in the queried compound, are significant in petroleum and fossil fuel products. Studies on the biodegradation of thiophenes, such as dibenzothiophene, have expanded our understanding of their fate in petroleum-contaminated environments. These studies have identified metabolites in laboratory cultures, contributing to the knowledge on managing thiophene pollution (Kropp & Fedorak, 1998).
Sorption and Biodegradation of Phenoxy Herbicides
The behavior of phenoxy herbicides, closely related to the functional groups in the query, in agricultural environments has been extensively reviewed. Microorganisms play a critical role in degrading these compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the importance of bioremediation in mitigating environmental pollution (Magnoli et al., 2020).
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NO2S/c19-11-2-1-10(13(20)7-11)9-25-16-5-6-26-17(16)18(24)23-15-4-3-12(21)8-14(15)22/h1-8H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWAYXQJNPCOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)
